molecular formula C11H22N4O2 B13355936 N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide

N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide

Cat. No.: B13355936
M. Wt: 242.32 g/mol
InChI Key: KJJWNUMEJOHRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide is a complex organic compound that features a piperazine ring substituted with a tetrahydrofuran moiety and an acetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and tetrahydrofuran-containing molecules. Examples include:

Uniqueness

What sets N’-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical probes .

Properties

Molecular Formula

C11H22N4O2

Molecular Weight

242.32 g/mol

IUPAC Name

N'-hydroxy-2-[4-(oxolan-2-ylmethyl)piperazin-1-yl]ethanimidamide

InChI

InChI=1S/C11H22N4O2/c12-11(13-16)9-15-5-3-14(4-6-15)8-10-2-1-7-17-10/h10,16H,1-9H2,(H2,12,13)

InChI Key

KJJWNUMEJOHRPW-UHFFFAOYSA-N

Isomeric SMILES

C1CC(OC1)CN2CCN(CC2)C/C(=N/O)/N

Canonical SMILES

C1CC(OC1)CN2CCN(CC2)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.